molecular formula C27H26Cl2N4O3 B2420132 N-(2,6-dichlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide CAS No. 2034361-90-3

N-(2,6-dichlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide

Cat. No. B2420132
M. Wt: 525.43
InChI Key: BIZZNWLDZALQEA-UHFFFAOYSA-N
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Description

N-(2,6-dichlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C27H26Cl2N4O3 and its molecular weight is 525.43. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-dichlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dichlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescent Properties and Photo-induced Electron Transfer

Research on piperazine substituted naphthalimide model compounds has demonstrated their potential as pH probes due to characteristic fluorescence quantum yields influenced by pH. The studies indicate that the fluorescence of 4-amino-1,8-naphthalimide fluorophores can be quenched by the photo-induced electron transfer (PET) process, which can be modulated by the protonation or quaternization of the alkylated amine donor (Gan, Chen, Chang, & Tian, 2003).

Antimicrobial and Anticancer Activities

A series of acetamide derivatives has been synthesized and evaluated for their antimicrobial and anticancer activities. These studies show that certain compounds exhibited significant antimicrobial activity, comparable to standard drugs, and one compound demonstrated notable anticancer activity, albeit lower than standard drugs. The research underscores the role of molecular docking in understanding the interaction between these compounds and biological targets (Mehta et al., 2019).

Synthesis and Evaluation of Anticholinesterase Activity

Investigations into benzothiazole derivatives bearing piperazine and thiocarbamate moieties have identified several new compounds with potential anticholinesterase properties. This study highlights the synthesis of these compounds and their evaluation against acetylcholinesterase, suggesting some derivatives as promising anticholinesterase agents (Mohsen et al., 2014).

Antitumor Agents Through VEGFR-2-TK Inhibition

A novel series of quinolinone derivatives containing piperazine moieties has been synthesized and evaluated for anticancer activity, particularly through VEGFR-2 tyrosine kinase inhibition. The research identifies compounds with significant cytotoxic activity against breast cancer cells and promising inhibitory activity against VEGFR-2, underscoring their potential as antitumor agents (Hassan et al., 2021).

properties

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]-2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26Cl2N4O3/c28-22-8-3-9-23(29)21(22)16-30-24(34)17-32-12-10-31(11-13-32)14-15-33-26(35)19-6-1-4-18-5-2-7-20(25(18)19)27(33)36/h1-9H,10-17H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZZNWLDZALQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCC5=C(C=CC=C5Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dichlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide

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